molecular formula C14H18N2O5 B1329620 Beta-Aspartame CAS No. 22839-61-8

Beta-Aspartame

Cat. No. B1329620
CAS RN: 22839-61-8
M. Wt: 294.3 g/mol
InChI Key: SHHIPKDJQYIJJF-QWRGUYRKSA-N
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Description

Beta-Aspartame, also known as beta-Asp-Phe, is a decomposition product of the dipeptide sweetener aspartame under certain conditions such as elevated temperature, extremes of pH, and/or moisture. Aspartame itself is a widely used artificial sweetener, which is relatively stable in dry powder form but can decompose in aqueous solutions to yield methanol, alpha-Asp-Phe, beta-Asp-Phe, and APM's diketopiperazine cyclo-Asp-Phe .

Synthesis Analysis

A novel method for the synthesis of beta-substituted aspartic acid derivatives, which can be related to the structure of beta-Aspartame, has been reported. This method involves a catalytic, asymmetric synthesis where the nucleophilic catalyst plays up to four distinct roles in a one-pot procedure. These roles include catalytic dehydrohalogenation of acid chlorides to form ketenes, dehydrohalogenation of alpha-chloroamines to form imines, catalyzed [2 + 2]-cycloaddition to produce intermediate acyl beta-lactams, and nucleophilic ring opening to yield optically enriched beta-substituted aspartic acids with high enantioselectivity and diastereoselectivity .

Molecular Structure Analysis

The molecular structure of beta-Aspartame is characterized by the presence of an aspartic acid linked to a phenylalanine residue. The stability and dynamics of aspartame, and by extension its beta form, have been studied in the context of inclusion complexes with beta-cyclodextrin (beta-CyD). These studies have shown that aspartame's stability is significantly enhanced when complexed with beta-CyD, which is attributed to the interaction between the phenyl ring of aspartame and the protons of beta-CyD .

Chemical Reactions Analysis

The decomposition of aspartame into beta-Aspartame and other products occurs when aspartame is exposed to conditions that are not ideal for its stability. The chemical reactions involved in this process include the hydrolysis of aspartame to yield methanol and the isomeric forms of aspartyl-phenylalanine, among which beta-Asp-Phe is one. The hydrolysis of beta-Asp-Phe is catalyzed by homogenates of Escherichia coli and rat cecal contents, but not by rat liver or intestinal mucosa homogenates .

Physical and Chemical Properties Analysis

Beta-Aspartame's physical and chemical properties are influenced by its interactions with other molecules, such as beta-CyD. The formation of inclusion complexes with beta-CyD enhances the stability of aspartame in solution and is characterized by specific interactions observable through NMR experiments. The absorption and metabolism of beta-Asp-Phe in biological systems have been studied, revealing that it undergoes slow passive diffusion compared to its alpha counterpart and is not hydrolyzed by certain biological homogenates, indicating a distinct behavior in physiological environments .

Scientific Research Applications

Metabolic Effects and Safety Evaluation

Aspartame, including Beta-Aspartame, has been extensively studied for its absorption, metabolism, and overall safety. Research conducted by Magnuson et al. (2007) in Critical Reviews in Toxicology indicates that aspartame's consumption levels, even among high users, are well below the acceptable daily intake levels established by regulatory bodies like the FDA and EFSA. This research highlighted that aspartame does not exceed safe plasma levels of phenylalanine and aspartic acid, and extensive toxicological studies in various animals have consistently found no adverse effect of aspartame (Magnuson et al., 2007).

Carcinogenicity Studies

The carcinogenic potential of aspartame has been a subject of debate. A study by Belpoggi et al. (2006) in the Annals of the New York Academy of Sciences found that aspartame causes an increased incidence of malignant tumor-bearing animals in rats, suggesting itspotential as a multipotential carcinogenic agent. This study used Sprague-Dawley rats and administered aspartame in their feed, observing increased incidences of lymphomas, leukemias, and transitional cell carcinomas (Belpoggi et al., 2006).

Stabilization and Interaction with Beta-Cyclodextrin

Research into the stabilization of aspartame has shown significant advancements. A study by Garbow et al. (2001) in the Journal of Agricultural and Food Chemistry demonstrates that the stability of aspartame is considerably enhanced in the presence of beta-cyclodextrin. The study found a 42% increase in stability at certain molar ratios, indicating a protective interaction between aspartame and beta-cyclodextrin (Garbow et al., 2001).

Safety And Hazards

While the Food and Drug Administration (FDA) deems Aspartame to be safe, there is evidence that Aspartame influences inflammation pathways . It may disrupt the oxidant/antioxidant balance, induce oxidative stress, and damage cell membrane integrity, potentially affecting a variety of cells and tissues and causing a deregulation of cellular function, ultimately leading to systemic inflammation . It should be totally forbidden for patients with phenylketonuria, and reduced doses or complete avoidance are advisable during pregnancy .

Future Directions

Emerging evidence suggests that the impact of environmental exposures may extend well beyond the directly exposed individuals and manifest in multiple generations . This includes substances declared “safe” by regulatory agencies based on evaluation of effects in individuals directly exposed to the substances as adults or exposed prenatally. Therefore, the need for considering heritable effects via the paternal lineage as part of the regulatory evaluations of artificial sweeteners is suggested .

properties

IUPAC Name

(2S)-2-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-12(17)8-10(15)13(18)19/h2-6,10-11H,7-8,15H2,1H3,(H,16,17)(H,18,19)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHIPKDJQYIJJF-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177386
Record name Aspartame, beta-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Beta-Aspartame

CAS RN

22839-61-8
Record name β-Aspartame
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22839-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aspartame, beta-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022839618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aspartame, beta-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl N-L-β-aspartyl-3-phenyl-L-alaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.133
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ASPARTAME, BETA-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5VTH6LD3R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
JF Lawrence, JR Iyengar - Journal of Chromatography A, 1987 - Elsevier
… The filtrates were used directly for LC analysis of beta-aspartame. The samples were diluted … ) as above for the beverages and analysed for beta-aspartame. The solution was diluted a …
Number of citations: 20 www.sciencedirect.com
A Lajtha, MA Reilly, DS Dunlop - The Journal of Nutritional Biochemistry, 1994 - Elsevier
Food additives have rarely been examined using neurochemical methodology for their effect on the nervous system. Often the blood-brain barrier was assumed to provide impenetrable …
Number of citations: 23 www.sciencedirect.com
JF Lawrence, CF Charbonneau - Journal of the Association of …, 1988 - academic.oup.com
… chromatography and to enable the separation of beta-aspartame from aspartame (6). … aspartame, 0.4), diketopiperazine (0.7), beta-aspartame (0.9), and phenylalanine methyl ester (1.03…
Number of citations: 116 academic.oup.com
J Suckling, S Morse, R Murphy, M Raats… - Journal of Cleaner …, 2023 - Elsevier
… For aspartame, yield of both alpha- and beta-aspartame are given, and these are used in mass calculations. … Aspartame 234.60 g Proxy for beta-aspartame. …
Number of citations: 0 www.sciencedirect.com
C Tschanz, HH Butchko, WW Stargel, FN Kotsonis - 1996 - books.google.com
This useful book reviews and analyzes the rigorous scientific, regulatory, and clinical testing and evaluation applied to the widely used food additive aspartame. In one compact volume …
Number of citations: 37 books.google.com
PC Jobe, SM Lasley, RL Burger, AF Bettendorf… - Amino Acids, 1992 - Springer
… These were (w/w%): 0.15% diketopiperazine, 0.08% alphaaspartyl-phenylalanine and 1.26% beta-aspartame. Either vehicle or aspartame in vehicle was administered to rats by gavage…
Number of citations: 10 link.springer.com
WE Lipton, YN Li, MK Younoszai, LD Stegink - Metabolism, 1991 - Elsevier
The dipeptide sweetener aspartame (N-l-α-aspartyl-l-phenylalanine, 1-methyl ester; α-APM) is relatively stable in dry powder form. However, when exposed to elevated temperature, …
Number of citations: 41 www.sciencedirect.com
JMB Pinto, TJ Maher - Neuropharmacology, 1988 - Elsevier
An association has recently been proposed between the incidence of seizures and prolonged consumption of the phenylalanine-containing artificial sweetener, aspartame. Since …
Number of citations: 43 www.sciencedirect.com
JF Lawrence - International journal of environmental analytical …, 1990 - Taylor & Francis
… Figure 5 LC separation with UV detection (200nm) of a mixture of seven artificial sweeteners plus beta-aspartame. Cyclamate is not detected. Gradient elution 3-20% acetonitrile in 0.02 …
Number of citations: 5 www.tandfonline.com
M Singh, A Kumar, N Tarannum - Analytical and bioanalytical chemistry, 2013 - Springer
Molecularly imprinted polymers selective for aspartame have been prepared using N-[2-ammonium-ethyl-piperazinium) maleimidopropane sulfonate copolymer bearing zwitterionic …
Number of citations: 29 link.springer.com

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